B1576652 Esculentin-2-OA2

Esculentin-2-OA2

Cat. No.: B1576652
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentin-2-OA2 is a cationic antimicrobial peptide (AMP) isolated from amphibian skin secretions. Peptides from the esculentin-2 family are a key component of the innate immune defense system in frogs and are recognized for their potent, broad-spectrum antimicrobial activity . These peptides are typically characterized by their helical secondary structure and the presence of an intramolecular disulfide bond at the C-terminus, which creates a cyclic ring structure that contributes to their stability and function . The primary mechanism of action for esculentin peptides involves interacting with bacterial cell membranes. They are believed to selectively bind to anionic phospholipids on the outer membrane of bacteria, leading to membrane disruption, pore formation, and ultimately, bacterial cell death . Beyond their direct antimicrobial effects, research on related esculentin peptides has revealed a range of valuable biological activities. Studies on esculentin-2CHa, for example, have shown significant insulin-releasing effects, improving glucose tolerance in mouse models of diet-induced obesity and insulin resistance, highlighting a potential research application in metabolic disease . Furthermore, a derivative of esculentin-1a has been demonstrated to promote the migration of human keratinocytes in an EGF receptor-dependent manner, suggesting a potential role in wound healing research . This compound is supplied for research purposes to further explore its specific mechanisms, structural properties, and potential applications in microbiology, immunology, and drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLFTLIKGAAKLIGKTTAKEAGKTGKLEMACKITNQC

Origin of Product

United States

Isolation, Identification, and Biosynthesis of Esculentin 2 Oa2

Methodologies for Peptide Isolation and Purification from Biological Sources

The initial step in studying Esculentin-2-OA2 involves the collection of skin secretions from the host organism, often stimulated by mild electrical stimulation or injection of norepinephrine. researchgate.netnih.gov The crude secretion, a complex mixture of various peptides and proteins, then undergoes a multi-step purification process.

A common and effective technique for the initial separation of these peptides is High-Performance Liquid Chromatography (HPLC) . nih.govresearchgate.net Specifically, reversed-phase HPLC (RP-HPLC) is frequently employed, which separates molecules based on their hydrophobicity. The peptide-rich fractions are eluted using a gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid. nih.govcore.ac.uk

Further purification may involve gel filtration chromatography , which separates molecules based on their size. nih.gov This method is particularly useful for removing larger proteins and other non-peptide components from the mixture. Cation-exchange chromatography can also be utilized, as many antimicrobial peptides, including esculentins, are cationic. nih.gov This technique separates molecules based on their net positive charge. nih.gov

The purity of the isolated peptide is then assessed, often using techniques like mass spectrometry to determine its molecular weight and confirm its identity. researchgate.net

Table 1: Common Techniques for Peptide Isolation and Purification

TechniquePrinciple of SeparationPurpose in this compound Isolation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)HydrophobicityPrimary method for separating peptides from the crude skin secretion.
Gel Filtration ChromatographySizeRemoves larger proteins and other macromolecules.
Cation-Exchange ChromatographyNet ChargeSeparates cationic peptides like this compound from other components.

Genetic and Transcriptomic Approaches to Peptide Identification and Characterization

Once a peptide is purified, modern molecular biology techniques are employed to determine its amino acid sequence and to understand its genetic underpinnings. Edman degradation was a classical method for sequencing peptides, but today, mass spectrometry -based techniques, such as MALDI-TOF and ESI-MS, are more common and provide rapid and accurate sequence information. researchgate.netresearchgate.net

To identify the gene encoding this compound, scientists often turn to transcriptomic analysis . nih.govnih.govmdpi.com This involves constructing a cDNA library from the skin tissue of the frog. nih.gov This library contains all the messenger RNA (mRNA) transcripts present in the skin at the time of collection. By using probes designed from the amino acid sequence of the peptide, researchers can screen the library to find the specific cDNA clone that codes for the this compound precursor. nih.gov

De novo transcriptome sequencing using platforms like Illumina has become a powerful tool for discovering novel peptides and their corresponding genes without prior knowledge of the peptide sequence. frontiersin.org This approach allows for a comprehensive analysis of all the genes being expressed in the frog skin, providing valuable insights into the diversity of antimicrobial peptides. mdpi.com

Biosynthetic Pathways and Post-Translational Modifications of Esculentin-2 Peptides

The production of this compound within the frog is a multi-step process that begins with the transcription and translation of its gene and concludes with significant modifications to the initial protein.

The gene encoding this compound, like those of other amphibian antimicrobial peptides, codes for a larger precursor protein, or pro-peptide . nih.gov This precursor typically consists of three domains: a signal peptide, an acidic propiece, and the C-terminal mature peptide. researchgate.net The signal peptide directs the precursor to the secretory pathway. The acidic propiece is thought to play a role in the correct folding and stabilization of the precursor and may also prevent the mature peptide from being active before it is secreted.

The expression of these peptide genes is often induced in response to microbial contact or stress, highlighting their role in the frog's defense mechanism. frontiersin.org The regulation of this expression is a complex process involving various signaling pathways within the amphibian's skin cells.

After translation, the pro-peptide undergoes a series of post-translational modifications to become the active this compound peptide. A key step is the enzymatic cleavage of the mature peptide from the precursor. This is typically carried out by prohormone convertases , which recognize and cleave at specific sites, often a pair of basic amino acid residues like Lys-Arg. nih.govcore.ac.ukresearchgate.net

Another common and crucial post-translational modification for many frog skin peptides is C-terminal amidation . frontiersin.org This process, where the C-terminal carboxylic acid is converted to an amide, often enhances the antimicrobial activity and stability of the peptide. jst.go.jp

The final, mature this compound peptide is then stored in granular glands in the frog's skin, ready to be released upon stimulation. imrpress.comfrontiersin.org

Structural Characterization and Biophysical Analysis of Esculentin 2 Oa2

Primary Structure Elucidation and Amino Acid Sequence Analysis

The primary structure of Esculentin-2-OA2 was determined following its isolation from frog skin secretions. The process typically involves reversed-phase high-performance liquid chromatography (HPLC) for purification, followed by techniques such as Edman degradation or mass spectrometry for sequencing. ua.es Furthermore, cloning and sequencing of the corresponding cDNA from the frog's skin cDNA library reveals the structure of the biosynthetic precursor protein, which confirms the sequence of the mature peptide. nih.gov

The precursor protein exhibits a conserved organization, which includes a signal peptide region, an acidic N-terminal spacer, and the C-terminal sequence of the mature antimicrobial peptide. core.ac.uk this compound is a 37-amino-acid peptide. novoprolabs.com Its amino acid sequence is characterized by a significant number of hydrophobic and basic residues, which is a common feature of many antimicrobial peptides. imrpress.com The net positive charge and amphipathic nature resulting from this composition are critical for its interaction with microbial membranes.

Table 1: Amino Acid Sequence of this compound
PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)Property
1GlycineGNeutral
2LeucineLHydrophobic
3PhenylalanineFHydrophobic, Aromatic
4ThreonineTPolar
5LeucineLHydrophobic
6IsoleucineIHydrophobic
7Lysine (B10760008)KBasic (+)
8GlycineGNeutral
9AlanineAHydrophobic
10AlanineAHydrophobic
11LysineKBasic (+)
12LeucineLHydrophobic
13IsoleucineIHydrophobic
14GlycineGNeutral
15LysineKBasic (+)
16ThreonineTPolar
17ThreonineTPolar
18AlanineAHydrophobic
19LysineKBasic (+)
20Glutamic AcidEAcidic (-)
21AlanineAHydrophobic
22GlycineGNeutral
23LysineKBasic (+)
24ThreonineTPolar
25GlycineGNeutral
26LysineKBasic (+)
27LeucineLHydrophobic
28Glutamic AcidEAcidic (-)
29MethionineMHydrophobic
30AlanineAHydrophobic
31CysteineCDisulfide Bond
32LysineKBasic (+)
33IsoleucineIHydrophobic
34ThreonineTPolar
35AsparagineNPolar
36GlutamineQPolar
37CysteineCDisulfide Bond

Sequence Source: NovoPro Bioscience Inc. novoprolabs.com

Secondary and Tertiary Structure Prediction and Experimental Determination

The three-dimensional structure of a peptide is fundamental to its biological activity. While specific experimental data for this compound is not extensively detailed in the public domain, its structure can be reliably predicted based on the characteristics of the Esculentin-2 family.

Secondary Structure: Members of the esculentin-2 family are known to adopt an amphipathic α-helical conformation, particularly in membrane-mimicking environments. wikipedia.org This α-helix is crucial for the peptide's ability to insert into and disrupt microbial cell membranes. unist.hr For this compound, prediction methods suggest a propensity to form an α-helix, especially in the central and C-terminal regions. A key feature is the disulfide bond between the cysteine residues at positions 31 and 37. novoprolabs.com This bond creates a cyclic heptapeptide (B1575542) C-terminal domain, which can induce and stabilize the helical structure. wikipedia.orgnih.gov Experimental techniques like circular dichroism (CD) spectroscopy are typically used to confirm the helical content of such peptides in various solvent conditions. science.gov

Conformational Dynamics and Stability Studies

The structure of this compound is not static but dynamic, adapting to its environment.

Conformational Dynamics: In an aqueous solution, peptides like this compound are often in a random coil conformation. unist.hr However, upon encountering a bacterial membrane, they undergo a conformational change, folding into their functional α-helical structure. unist.hr This transition is driven by the favorable interactions between the hydrophobic face of the peptide and the lipid acyl chains of the membrane, and the hydrophilic face with the lipid head groups and water. Molecular dynamics simulations of related peptides have shown that the N-terminal end can remain flexible, allowing it to scan the membrane surface, while the C-terminal cyclic domain acts as a structural anchor. nih.govnih.gov

Stability: The structural stability of this compound is significantly enhanced by the intramolecular disulfide bridge. nih.gov This covalent bond provides thermodynamic stability to the folded conformation, making it more resistant to thermal denaturation and proteolytic degradation. Studies on analogues of related esculentins have shown that removing this cyclic domain by replacing cysteine residues leads to a marked decrease in helicity and biological activity. wikipedia.org The lyophilized (freeze-dried) powder form of the synthetic peptide is stable when stored at low temperatures (e.g., -20°C), which is a standard method for preserving its integrity. novoprolabs.com

Structural Homology and Evolutionary Divergence within the Esculentin-2 Family

The Esculentin-2 family provides a compelling case study in molecular evolution, showcasing both conserved structural motifs and rapid sequence divergence.

Table 2: Homologous Features of the Esculentin-2 Family
FeatureDescriptionSignificance
Peptide LengthTypically 37 amino acid residues. researchgate.netConserved size within the family.
Precursor StructureConserved signal peptide, acidic propiece, and C-terminal mature peptide. nih.govcore.ac.ukIndicates a common biosynthetic pathway and evolutionary origin.
C-terminal "Rana Box"A cyclic domain formed by a disulfide bridge between two cysteine residues. imrpress.comProvides structural stability and is crucial for biological activity. wikipedia.orgnih.gov
Amphipathic α-helixPropensity to form an α-helical structure with separated hydrophobic and hydrophilic faces. imrpress.comwikipedia.orgEssential for membrane interaction and disruption.

Structure Activity Relationships Sar in Esculentin 2 Peptides

Elucidation of Key Structural Motifs Governing Biological Activity

The functional potency of Esculentin-2 peptides is not determined by a single feature but by the synergistic action of several key structural motifs.

N-Terminal Region : The N-terminal region, particularly the hydrophobic hexapeptide (e.g., GFSSIF in Esculentin-2CHa), is vital for biological activity. nih.gov Studies have shown that the removal of this hydrophobic sequence leads to a complete loss of activity against certain bacteria like S. aureus and a drastic reduction in potency against others. nih.gov While the exact sequence of this region varies between different Esculentin-2 peptides, evolutionary pressure has conserved its hydrophobic character, highlighting its importance for membrane interaction. nih.gov

α-Helical Conformation : Like many antimicrobial peptides, Esculentin-2 peptides adopt an α-helical secondary structure, especially within membrane-mimicking environments. vulcanchem.comwikipedia.org This amphipathic helix, with a hydrophobic face and a hydrophilic, positively charged face, is essential for its mechanism of action. uclan.ac.uk The helical structure facilitates the peptide's insertion into and perturbation of the lipid bilayer of microbial membranes. researchgate.net Any modification that disrupts this helicity, such as replacing certain amino acids, can significantly reduce its biological activity. researchgate.net

C-Terminal "Rana Box" : A characteristic feature of many frog skin AMPs, including the Esculentin-2 family, is a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. nih.govnih.govmdpi.com This heptapeptide (B1575542) loop is often referred to as the "Rana box". Removal of this cyclic domain or its replacement with linear serine residues has been shown to cause a significant decrease in antimicrobial and cytotoxic activities, indicating its role in stabilizing a functionally optimal conformation. nih.govwikipedia.org

Impact of Targeted Amino Acid Substitutions on Functional Potency

Targeted substitutions of specific amino acids have provided deep insights into the functional roles of different residues and have been a key strategy for optimizing peptide potency and selectivity.

For instance, in the closely related peptide Esculentin-2CHa, strategic substitutions have been shown to modulate its activity profile significantly. Increasing the peptide's cationicity by replacing neutral or acidic residues with basic amino acids like lysine (B10760008) (K) can enhance antimicrobial potency. The analogue [D20K, D27K]Esculentin-2CHa, for example, showed a modest (up to 4-fold) increase in activity against various microorganisms. nih.gov However, this increased potency was accompanied by a marked increase in toxicity towards mammalian cells, demonstrating the delicate balance required for selective activity. nih.gov

In another study, substitutions were aimed at enhancing insulinotropic properties. The [L28K] analogue of Esculentin-2CHa was found to be more potent and effective at stimulating insulin (B600854) secretion than the native peptide. nih.gov This highlights how single amino acid changes can fine-tune the biological activity of the peptide for specific therapeutic applications. Furthermore, substituting natural L-amino acids with their D-isomers at specific positions has been shown to confer resistance to degradation by plasma enzymes while maintaining biological activity. researchgate.net

Table 1: Impact of Amino Acid Substitutions on the Biological Activity of Esculentin-2CHa Analogues

Analogue Substitution Key Finding Reference
[D20K, D27K]Esculentin-2CHa Aspartic Acid (D) at positions 20 & 27 replaced with Lysine (K) Increased cationicity; modestly enhanced antimicrobial potency but markedly increased cytotoxicity. nih.gov
[L28K]Esculentin-2CHa Leucine (L) at position 28 replaced with Lysine (K) Increased potency and efficacy in stimulating insulin secretion. nih.gov
[L21K]Esculentin-2CHa Leucine (L) at position 21 replaced with Lysine (K) More potent but less effective insulinotropic response than native peptide. nih.gov
[L24K]Esculentin-2CHa Leucine (L) at position 24 replaced with Lysine (K) More potent but less effective insulinotropic response than native peptide. nih.gov
[D-Arg⁷,D-Lys¹⁵,D-Lys²³]Esculentin-2CHa(1-30) L-amino acids at positions 7, 15, & 23 replaced with D-isomers Conferred resistance to plasma enzyme degradation while preserving insulin-releasing activity. researchgate.net

Effects of N-terminal and C-terminal Modifications, including Truncation and Amidation

Modifications at the N- and C-termini of Esculentin-2 peptides are crucial for their stability and activity.

Truncation : Studies involving truncated versions of Esculentin-2 peptides have been instrumental in defining the roles of different domains. As mentioned, removal of the N-terminal hexapeptide abolishes or severely reduces activity. nih.gov Similarly, truncating the peptide to remove the C-terminal cyclic "Rana box" domain also results in analogues with significantly reduced cytotoxicity against both microbial and mammalian cells. nih.govresearchgate.net This suggests that the full-length peptide is required for optimal potency.

Amidation : C-terminal amidation is a common post-translational modification in naturally occurring peptides that neutralizes the negative charge of the terminal carboxyl group. sigmaaldrich.comlifetein.com In Esculentin-2 peptides, this modification has been shown to be highly beneficial. Amidation can enhance structural stability and, in the case of Esculentin-2 HYba1 and Esculentin-2 HYba2, led to a 10-fold decrease in the minimum inhibitory concentration (MIC) against fish pathogens and reduced the bacterial killing time. nih.govnih.gov This modification can increase the peptide's net positive charge and antimicrobial selectivity without altering its hemolytic potential. nih.govnih.gov

N-terminal Acetylation : While less studied specifically within the Esculentin-2 family, N-terminal acetylation is a general strategy used to increase peptide stability. sigmaaldrich.comlifetein.com By removing the N-terminal positive charge, acetylation can make the peptide more resistant to degradation by aminopeptidases, thereby prolonging its biological half-life. lifetein.comjst.go.jp

Role of Cationicity, Hydrophobicity, and Amphipathicity in Membrane Interaction and Biological Efficacy

The biological function of Esculentin-2 peptides is fundamentally governed by three interconnected physicochemical properties: cationicity, hydrophobicity, and amphipathicity. mdpi.comfrontiersin.org

Cationicity : Esculentin-2 peptides possess a net positive charge at physiological pH due to the presence of basic amino acid residues like Lysine and Arginine. mdpi.comwikipedia.org This positive charge is a key factor in their selectivity for microbial cells, as it mediates the initial electrostatic attraction to the negatively charged components (like lipopolysaccharides and teichoic acids) on the surface of bacterial membranes. mdpi.comfrontiersin.org

Amphipathicity : Perhaps the most critical property is amphipathicity, which arises from the spatial segregation of cationic/hydrophilic and hydrophobic residues when the peptide folds into its secondary structure, typically an α-helix. uclan.ac.ukfrontiersin.org This arrangement creates two distinct faces—one that can interact with the aqueous environment and the charged head groups of membrane lipids, and another that can penetrate the hydrophobic acyl chain region of the bilayer. mdpi.comnih.gov This amphipathic structure is the primary driver for membrane permeabilization, leading to the formation of pores or other disruptions that cause leakage of cellular contents and ultimately, cell death. researchgate.net

Mechanistic Investigations of Esculentin 2 Oa2 S Biological Activities

Antimicrobial Mechanisms of Action

The antimicrobial efficacy of peptides in the esculentin (B142307) family is multifaceted, primarily initiated by catastrophic damage to the microbial cell envelope, followed by potential interactions with internal cellular components.

The primary and most widely accepted antimicrobial mechanism for the esculentin family of peptides is the physical disruption of microbial cell membranes. imrpress.com These peptides are typically cationic and amphipathic, properties that are crucial for their initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.net

Following this initial binding, the peptides undergo a conformational change, often forming an alpha-helical structure, which facilitates their insertion into the lipid bilayer. researchgate.net This insertion perturbs the membrane's integrity, leading to increased permeability and the formation of pores or channels. researchgate.netmdpi.com Several models describe this process:

Toroidal-Pore Model: Peptides insert into the membrane, inducing the lipid monolayers to bend continuously through the pore, thus lining the channel along with the peptides. researchgate.netnih.gov

Carpet Model: The peptides accumulate on the surface of the membrane, forming a "carpet." Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and complete membrane lysis. researchgate.net

This membrane permeabilization results in the leakage of essential intracellular contents, such as ions and metabolites, and the dissipation of the membrane potential, ultimately leading to cell death. researchgate.netnih.gov Studies on related esculentin peptides have confirmed their ability to induce membrane permeabilization in various bacterial strains. researchgate.net

Beyond direct membrane disruption, some antimicrobial peptides (AMPs) can translocate across the bacterial membrane without causing complete lysis and interact with intracellular targets. imrpress.comnih.gov Once inside the cytoplasm, these peptides can interfere with fundamental cellular processes essential for microbial survival. nih.gov

Potential intracellular mechanisms include:

Inhibition of Nucleic Acid and Protein Synthesis: AMPs can bind to DNA and RNA, interfering with replication, transcription, and translation processes. nih.govkoreascience.kr

Inhibition of Enzyme Activity: They can disrupt normal metabolic pathways by inhibiting critical enzymes. nih.gov

Disruption of Cell Wall Synthesis: Some peptides interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov

Inhibition of Protein Folding: Chaperone-assisted protein folding can also be a target for AMPs. imrpress.com

While it is widely accepted that some AMPs operate through these intracellular mechanisms, the extent to which the Esculentin-2 family, including Esculentin-2-OA2, relies on these actions as a primary mode of killing is still an area of active investigation. imrpress.com Some evidence suggests that for many frog skin peptides, the primary bactericidal action is membrane permeation. imrpress.com However, the potential for dual or multiple mechanisms of action cannot be discounted. nih.gov

Bacterial biofilms present a significant challenge in clinical settings, and this compound and related peptides have shown potential in combating them. Their action is directed at both preventing the formation of new biofilms and dispersing established ones. mdpi.comfrontiersin.org

The mechanisms involved in these anti-biofilm activities include:

Inhibition of Adhesion: The initial step of biofilm formation is bacterial adhesion to a surface. Esculentin peptides can interfere with this process. nih.gov

Inhibition of Quorum Sensing (QS): Peptides can disrupt the cell-to-cell communication systems that bacteria use to coordinate biofilm formation. nih.gov

Degradation of the Biofilm Matrix: Mature biofilms are encased in an extracellular polymeric substance (EPS) matrix. Some peptides can degrade components of this matrix, such as extracellular DNA (eDNA) and exopolysaccharides. mdpi.comnih.gov

Interference with Bacterial Motility: Studies on esculentin derivatives show they can inhibit bacterial swimming, swarming, and twitching motility, which are crucial for biofilm formation. frontiersin.org

Modulation of Gene Expression: Esculentin peptides have been shown to alter the expression of genes critical for biofilm regulation. For instance, Esculentin(1-21), a related peptide, was found to interfere with the membrane potential within Pseudomonas aeruginosa biofilms. nih.gov Other studies on esculentin derivatives noted an induced expression of genes involved in flagellar synthesis and the stringent response, which can regulate biofilm formation and dispersal. mdpi.com

Table 1: Research Findings on Anti-Biofilm Mechanisms of Esculentin Peptides

Peptide DerivativeTarget OrganismObserved MechanismReference
Esculentin(1-21)Pseudomonas aeruginosaInterferes with the bacterial membrane potential in the biofilm. nih.gov
Esc(1-21) and Esc(1-18)Escherichia coli O157:H7Induces expression of genes involved in flagellar synthesis and stress response, inhibiting biofilm formation. mdpi.com
Esculentin-1a (B1576700) diastereomerPseudomonas aeruginosaDecreases swimming, swarming, and twitching motility. frontiersin.org

Interaction with Intracellular Targets and Inhibition of Essential Cellular Processes

Anti-Diabetic Mechanisms of Action

In addition to its antimicrobial properties, the Esculentin-2 peptide family exhibits significant anti-diabetic potential through the direct modulation of pancreatic islet cell function. nih.govnih.gov

Research on the analogue Esculentin-2CHa demonstrates a potent ability to stimulate insulin (B600854) secretion from pancreatic beta-cells. nih.govnih.gov This action is concentration-dependent, with significant insulin release observed at nanomolar concentrations. nih.gov The peptide enhances glucose-stimulated insulin secretion, suggesting it sensitizes the beta-cells to glucose. e-dmj.org

Studies using the rat clonal beta-cell line BRIN-BD11 showed that Esculentin-2CHa significantly stimulated insulin release in a dose-dependent manner at concentrations of 0.3 nM and higher, without causing cytotoxicity. nih.govnih.gov This insulinotropic effect is a key component of its potential to improve glucose tolerance. nih.gov The mechanism is direct and involves the peptide's interaction with the beta-cell membrane, initiating a signaling cascade that culminates in the exocytosis of insulin-containing granules. nih.govwikipedia.org

Table 2: Effects of Esculentin-2CHa on Insulin Secretion

Peptide/AnalogueConcentrationEffect on Insulin Secretion (BRIN-BD11 cells)Reference
Esculentin-2CHa≥ 0.3 nMSignificant concentration-dependent stimulation. nih.govnih.gov
[L28K]esculentin-2CHaNot specifiedMore potent with a greater maximum response than native peptide. nih.gov
[C31K]esculentin-2CHaNot specifiedMore potent with a greater maximum response than native peptide. nih.gov

The insulin-releasing action of this compound and its relatives is intrinsically linked to the regulation of key ion channels in the pancreatic beta-cell membrane. nih.govwikipedia.org The process mirrors the canonical glucose-stimulated insulin secretion pathway but is initiated by the peptide.

The mechanistic steps are as follows:

Membrane Depolarization: Esculentin-2CHa induces depolarization of the beta-cell membrane. nih.govnih.gov This effect appears to be independent of ATP-sensitive potassium (KATP) channel closure initially, suggesting a direct action on the membrane's electrical potential. wikipedia.org

Regulation of KATP Channels: The insulinotropic activity of the peptide is significantly reduced when KATP channels are pharmacologically opened (activated). nih.govnih.gov This indicates that for sustained depolarization and insulin release, the closure of KATP channels is a necessary downstream event. researchgate.netelifesciences.org

Activation of Voltage-Dependent Ca2+ Channels (VDCCs): The initial membrane depolarization leads to the opening of L-type voltage-dependent Ca2+ channels. nih.govresearchgate.net

Increase in Intracellular Calcium [Ca2+]i: The opening of VDCCs allows for a rapid influx of extracellular Ca2+ into the beta-cell, causing a significant rise in the intracellular calcium concentration. nih.govnih.govwikipedia.org This increase has been experimentally verified in BRIN-BD11 cells exposed to Esculentin-2CHa. plos.org

Insulin Exocytosis: The elevated [Ca2+]i is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent release of insulin into the bloodstream. researchgate.netnih.gov

Inhibition of VDCCs or chelation of extracellular Ca2+ has been shown to attenuate the insulin-releasing effects of Esculentin-2CHa, confirming the critical role of this Ca2+-dependent pathway. nih.govnih.gov

Influence on Glucose Homeostasis Regulatory Networks

The maintenance of stable blood glucose levels, known as glucose homeostasis, is a complex physiological process primarily regulated by the hormone insulin. taylorandfrancis.comppm.edu.pl Emerging research indicates that certain peptides, including those related to Esculentin-2, can influence this delicate balance.

A study on the related peptide, esculentin-2CHa, has shown that it can directly stimulate insulin secretion from pancreatic β-cells. wikipedia.orgnih.gov This action is concentration-dependent and occurs through a mechanism involving membrane depolarization and an increase in intracellular calcium (Ca2+), which are critical steps for insulin exocytosis. nih.gov Specifically, esculentin-2CHa was found to stimulate insulin release from rat BRIN-BD11 clonal pancreatic β-cells at concentrations as low as 0.3 nM without causing cellular damage. nih.gov

Furthermore, in vivo studies with diet-induced obese and insulin-resistant mice have demonstrated that acute administration of esculentin-2CHa can significantly improve both oral and intraperitoneal glucose tolerance while simultaneously increasing insulin secretion. nih.gov This suggests that Esculentin-2 peptides may hold potential for regulating blood glucose levels, particularly in conditions of impaired glucose metabolism. The ability of these peptides to enhance insulin release points to their interaction with key components of the glucose homeostasis regulatory network.

Antitumor Mechanisms of Action

The potential of antimicrobial peptides (AMPs) as anticancer agents is an expanding area of research. frontiersin.orgmdpi.com Their cationic and amphipathic nature often allows for selective interaction with the slightly more negatively charged membranes of cancer cells compared to normal cells. frontiersin.orgmdpi.com

A key feature of many host-defense peptides, including those in the esculentin family, is their ability to differentiate between cancerous and non-cancerous cells. For instance, esculentin-2CHa exhibits significant cytotoxicity against human non-small cell lung adenocarcinoma A549 cells, with a 50% lethal concentration (LC50) of 10 μM. nih.gov In contrast, its toxicity towards human red blood cells is considerably lower, with an LC50 of 150 μM, highlighting a degree of selectivity. nih.gov This differential activity is often attributed to differences in cell membrane composition, where cancer cells present a more anionic surface. frontiersin.org

The interaction of these peptides with cell membranes can lead to membrane disruption through various models, such as the "carpet detergent-like," "barrel-stave," or "toroidal pore" models, ultimately causing cell death. frontiersin.org

Beyond direct membrane disruption, Esculentin-2 peptides can trigger programmed cell death, or apoptosis, in cancer cells. nih.gov Apoptosis is a crucial process for eliminating damaged or unwanted cells and its dysregulation is a hallmark of cancer. mdpi.commdpi.com The induction of apoptosis by anticancer agents can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. frontiersin.org

Studies on esculetin, a related compound, have shown that it can modulate signaling cascades involved in cell proliferation, growth, and apoptosis. nih.gov While direct studies on this compound's specific apoptotic mechanisms are still emerging, the broader family of esculentins and other antimicrobial peptides are known to induce apoptosis in cancer cells. nih.govnih.gov This can involve the targeting of intracellular components, inhibition of protein and nucleic acid synthesis, and interference with cell division. frontiersin.org The process often involves a shift in the balance of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, leading to mitochondrial membrane permeabilization and the release of pro-apoptotic factors. mdpi.com

Differential Cellular Interaction Profiles with Malignant versus Non-Malignant Cells

Immunomodulatory Mechanisms of Action

In addition to their direct cytotoxic effects, many antimicrobial peptides possess immunomodulatory properties, meaning they can influence the activity of the immune system. nih.gov This dual functionality is of significant therapeutic interest.

Cytokines are signaling molecules that play a critical role in regulating immune responses. Esculentin-2 peptides have been shown to modulate the production of key cytokines. For example, esculentin-2CHa significantly stimulates the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) from mouse lymphoid cells. wikipedia.orgnih.gov IL-10 is important for maintaining immune homeostasis by controlling inflammatory responses. wikipedia.org

Simultaneously, esculentin-2CHa can also stimulate the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by peritoneal macrophages. nih.gov This suggests a complex, context-dependent immunomodulatory role. The ability to influence both pro- and anti-inflammatory pathways highlights the peptide's potential to fine-tune immune responses. A structurally modified analog, [L31K] esculentin-2CHa, was found to not affect the release of IL-10, IL-12, and IL-23 from bone marrow-derived dendritic cells, indicating that specific structural features can alter the immunomodulatory profile. endocrine-abstracts.org

The immunomodulatory effects of Esculentin-2 peptides are mediated through their interactions with various immune cells. As mentioned, they can act on lymphoid cells and macrophages to alter cytokine production. nih.govnih.gov Antimicrobial peptides can recruit and activate immune cells, enhancing their ability to fight infections and potentially tumors. nih.gov

For instance, some AMPs can recruit dendritic cells, which are crucial for initiating adaptive immune responses against pathogens and cancer cells. mdpi.com The interaction with macrophages can also lead to their differentiation and enhanced bactericidal activity. nih.gov The ability of Esculentin-2 peptides to engage with these key immune cell populations underscores their potential to orchestrate a multifaceted immune response.

Chemical Synthesis, Analogue Design, and Delivery Systems Research

Methodologies for Solid-Phase Peptide Synthesis of Esculentin-2-OA2 and its Analogues

The primary method for producing this compound and its related analogues for research purposes is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the controlled, stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. peptide.com The most common approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which is favored for its mild reaction conditions. nih.govrsc.org

The general cycle of SPPS using the Fmoc/tBu strategy involves several key steps:

Resin Attachment : The C-terminal amino acid of the desired peptide is first anchored to a suitable resin, such as a PEG-modified polystyrene resin. peptide.comnih.gov

Deprotection : The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.com This exposes the amino group for the next coupling step.

Coupling : The next Fmoc-protected amino acid is activated and coupled to the deprotected amino group of the preceding residue. Activation is commonly achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.com

Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, ensuring high purity of the final peptide. peptide.com

This cycle is repeated until the entire amino acid sequence of this compound or its analogue is assembled. beilstein-journals.org Following the final coupling step, the peptide is cleaved from the resin, and all side-chain protecting groups (like tBu) are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). rsc.orgnovoprolabs.com

The crude peptide is then purified to a high degree (>95-98%) using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov Finally, the molecular mass and identity of the purified peptide are confirmed using techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry. nih.gov This established methodology has been successfully used to synthesize various Esculentin (B142307) peptides and their analogues for functional studies. nih.govnih.gov

Rational Design and Synthesis of Modified this compound Analogues for Enhanced Biological Performance

A significant challenge for the therapeutic application of peptides is their susceptibility to degradation by proteases in biological systems. nih.govfrontiersin.org One effective strategy to overcome this is the incorporation of non-native D-amino acids in place of their naturally occurring L-amino acid counterparts. The peptide bonds formed by D-amino acids are not readily recognized by most proteases, thus conferring enhanced stability and a longer half-life in serum. nih.gov

Research on related antimicrobial peptides (AMPs) has demonstrated the benefits of this approach. For instance, studies on an analogue of esculentin-1a (B1576700), another member of the esculentin family, showed that introducing two D-amino acids resulted in a diastereomer that was significantly more stable in serum compared to the all-L-amino acid wild-type peptide. nih.gov This modification can be achieved without compromising, and in some cases even enhancing, the desired biological activity. nih.govmdpi.com The enhanced stability of D-amino acid-containing peptides is attributed to the poor binding affinity between the D-peptide and the protease's active site, which prevents efficient hydrolysis. nih.gov

Strategies for creating protease-resistant this compound analogues could involve:

Single or Multiple Substitutions : Replacing specific L-amino acids at known protease cleavage sites with their D-enantiomers.

Terminal Modifications : Adding D-amino acids to the N- or C-terminus of the peptide can protect against exopeptidases. Studies have shown that adding D-amino acids to both termini can yield peptides that are almost completely resistant to degradation in serum.

Retro-Inverso Peptides : Synthesizing the peptide with D-amino acids in the reverse sequence. This maintains the spatial orientation of the side chains, potentially preserving biological activity while ensuring proteolytic resistance.

These modifications are designed to improve the peptide's pharmacokinetic profile, making it a more robust candidate for further research and development.

To improve the pharmacokinetic properties and extend the bioactivity of peptides like this compound, several modification strategies are employed, including conjugation, PEGylation, and the creation of fusion proteins.

Peptide Conjugation involves covalently linking the peptide to another molecule to enhance its properties. nih.gov For example, conjugating peptides to fatty acids can improve their binding to serum albumin, thereby extending their circulation time. This approach has been successfully used for other therapeutic peptides. researchgate.net The process often involves site-specific reactions, for instance, at a cysteine residue, using bivalent linkers to connect the two molecules. nih.govresearchgate.net

PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a peptide. wikipedia.org This modification increases the hydrodynamic size of the molecule, which prolongs its circulatory half-life by reducing renal clearance. wikipedia.orgfrontiersin.org PEGylation can also enhance the solubility of hydrophobic peptides and mask them from the host's immune system. wikipedia.org Research on a derivative of esculentin-1a demonstrated that conjugation to gold nanoparticles via a PEG linker not only increased its activity but also made it significantly more resistant to proteolytic digestion. nih.gov The PEGylation of therapeutic proteins has been shown to substantially increase their half-lives in vivo. mdpi.com

Fusion Proteins are created by genetically fusing the peptide of interest to a larger, more stable carrier protein. nih.gov This strategy protects the peptide from degradation and can simplify production and purification. nih.gov A recent study successfully engineered a long-acting fusion protein of Esculentin-2CHa(1-30) with an albumin-binding domain (ABD). nih.gov This fusion protein, SUMO-3×ESC-ABD, exhibited a dramatically extended plasma half-life (a 427-fold increase compared to the peptide alone) and demonstrated significant and lasting biological effects in animal models. nih.gov The carrier protein can be cleaved off after purification if necessary, using specific cleavage enzymes like Factor Xa or thrombin. This approach allows for the large-scale production of bioactive peptides that would otherwise be difficult to synthesize or are unstable in their free form. nih.goveupati.eu

These modification strategies are summarized in the table below.

Modification StrategyDescriptionKey Advantages for this compound ResearchRelevant Findings
D-Amino Acid Substitution Replacing one or more L-amino acids with their D-isomers. mdpi.comIncreases resistance to proteolytic degradation, extends serum half-life. nih.govAn esculentin-1a analogue with D-amino acid substitutions showed enhanced serum stability and anti-biofilm activity. nih.gov
Peptide Conjugation Covalently linking the peptide to other molecules like fatty acids. nih.govCan enhance albumin binding, leading to longer circulation time and sustained activity. researchgate.netA proven concept for enhancing the pharmacology of metabolic disease therapeutics. nih.gov
PEGylation Attaching polyethylene glycol (PEG) polymer chains to the peptide. wikipedia.orgIncreases hydrodynamic size, prolongs circulation, enhances solubility, reduces immunogenicity. wikipedia.orgfrontiersin.orgPEGylation of an esculentin-1a derivative via a linker to gold nanoparticles improved stability and activity. nih.gov
Fusion Protein Genetically fusing the peptide to a larger carrier protein (e.g., with an albumin-binding domain). nih.govDramatically extends plasma half-life, allows for sustained biological effects, protects from degradation. nih.govAn Esculentin-2CHa fusion protein showed a 427-fold increase in plasma half-life and long-lasting anti-hyperglycemic effects. nih.gov

Incorporation of D-Amino Acids and Strategies for Proteolytic Stability

Development of Advanced Delivery Systems for Research Applications

The use of nanoparticles as delivery vehicles offers a promising approach to overcome limitations associated with peptide therapeutics, such as instability and inefficient delivery. nih.gov Encapsulating or conjugating this compound to nanoparticles can protect it from degradation, enhance its solubility, and enable targeted delivery to specific sites for experimental studies. nih.gov

A notable example is the covalent conjugation of a derivative of esculentin-1a, Esc(1-21), to gold nanoparticles (AuNPs). nih.gov In this study, the peptide was attached to soluble AuNPs via a poly(ethylene glycol) (PEG) linker. The resulting nanoparticle-peptide conjugate, AuNPs@Esc(1-21), exhibited several advantages over the free peptide:

Enhanced Activity : The conjugate showed a ~15-fold increase in activity against Pseudomonas aeruginosa. nih.gov

Improved Stability : It was significantly more resistant to degradation by proteases. nih.govresearchgate.net

Targeted Action : The nanoparticles were observed to accumulate near the bacterial membrane, facilitating membrane disruption at very low concentrations. nih.govresearchgate.net

This strategy demonstrates that functionalizing nanoparticles with esculentin peptides can create a potent nanoscale formulation for targeted antimicrobial research. researchgate.net Systemic delivery of such immuno-nanoparticles can facilitate widespread access to microvasculature and drainage to immune cell-rich areas, enabling robust, site-specific responses in experimental models. nih.gov

The aqueous solubility of a peptide is a critical factor for its utility in both in vitro assays and in vivo studies, as poor solubility can hinder formulation and limit bioavailability. researchgate.netpharmajournal.net Several strategies can be employed to enhance the solubility of peptides like this compound, which may be hydrophobic in nature.

Chemical and Formulation Approaches:

Chemical Modification : Introducing polar groups, such as carboxylic acids or additional amines through amino acid substitution, can increase hydrogen bonding with water and improve solubility. scholarsresearchlibrary.com

Use of Surfactants : Surface active agents can increase the solubility of poorly soluble compounds by forming micelles that entrap the hydrophobic molecules. ijlpr.com

pH Adjustment : The solubility of peptides is often pH-dependent due to the ionization state of acidic and basic side chains. Adjusting the pH of the formulation buffer can significantly enhance solubility.

Use of Solubilizers : Novel solubilizing agents and co-solvents can be incorporated into formulations to improve the dissolution of hydrophobic compounds. researchgate.net

Advanced Formulation Technologies:

Nanocrystal Formulation : Reducing the particle size of a compound to the nanometer scale increases its surface area, which can lead to enhanced saturation solubility and dissolution rates. researchgate.net This approach has been shown to improve the solubility of other poorly soluble natural compounds. researchgate.net

PEGylation : As mentioned previously, the attachment of hydrophilic PEG chains is a well-established method for increasing the water solubility of hydrophobic peptides and proteins. wikipedia.org

These strategies can be applied individually or in combination to develop optimized formulations of this compound suitable for a wide range of research paradigms.

Advanced Research Methodologies and Analytical Approaches in Esculentin 2 Oa2 Studies

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are fundamental in determining the secondary structure of Esculentin-2-OA2 and how it changes upon interaction with different environments, such as bacterial membranes.

Circular Dichroism (CD) Spectroscopy: This technique is widely used to analyze the secondary structure of peptides. Studies on esculentin (B142307) analogues have demonstrated that their conformation is often environment-dependent. For instance, CD analysis of the antimicrobial peptide myxinidin (B1577332) and its analogues revealed a typical α-helical spectrum in the presence of trifluoroethanol (TFE), a solvent that mimics the hydrophobic environment of a cell membrane, with characteristic negative bands at 208 nm and 222 nm. nih.gov Similarly, the peptide W-BP100 shows a random coil conformation in an aqueous solution but transitions to an α-helical structure in the presence of anionic vesicles, which mimic bacterial membranes. mdpi.com This conformational change is considered critical for its membrane-disrupting activity. For Esculentin-2 peptides, modifications to the primary sequence, such as the removal of the C-terminal cyclic domain, have been shown to affect their helicity, which can be quantitatively assessed using CD spectroscopy. genscript.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile tool in peptide research. It is routinely used for the quantification of peptides by measuring absorbance at specific wavelengths. mdpi.com Furthermore, it plays a key role in characterizing peptide-nanoparticle conjugates. For example, in studies involving gold nanoparticles (AuNPs) coated with Esculentin-1a(1-21)NH2, UV-Vis spectroscopy was used to monitor the synthesis and stability of the nanoparticles by observing their surface plasmon resonance peak. unizar.es It is also employed to confirm the successful conjugation of peptides to nanoparticles, as seen in studies with multifunctional peptide-coated silver nanoparticles (MFP@AgNPs). rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the chemical bonds and functional groups within a molecule. In the context of this compound research, it is particularly useful for confirming the successful coating of nanoparticles with the peptide. By analyzing the vibrational spectra, researchers can identify the characteristic amide bands of the peptide, confirming its presence on the nanoparticle surface, as demonstrated in the characterization of ESC-ABD-AuNPs and AMP@PDA@AgNPs. nih.govresearchgate.netnih.gov

Table 1: Spectroscopic Techniques in Esculentin Peptide Analysis

Technique Application in this compound Studies Key Findings from Analogues
Circular Dichroism (CD) Determination of secondary structure (α-helix, β-sheet, random coil). Conformation is often environment-dependent, shifting to α-helical in membrane-mimicking environments. nih.govmdpi.com
UV-Vis Spectroscopy Peptide quantification and characterization of peptide-nanoparticle conjugates. Used to confirm nanoparticle synthesis and peptide loading efficiency. mdpi.comunizar.esrsc.org
FT-IR Spectroscopy Confirmation of peptide functional groups and successful conjugation to nanoparticles. Verifies the presence of peptide amide bonds on nanoparticle surfaces. nih.govresearchgate.net

High-Resolution Microscopy Techniques for Cellular and Subcellular Interaction Studies

High-resolution microscopy is indispensable for visualizing the direct effects of this compound on microbial cells, providing compelling evidence of its mechanism of action.

Transmission Electron Microscopy (TEM): TEM allows for ultra-structural examination of the internal changes within a bacterial cell upon peptide treatment. Studies on other antimicrobial peptides like gramicidin (B1672133) S and PGLa have used TEM to reveal the disruption of the inner membrane and leakage of cytoplasm. nih.gov For Esculentin analogues, TEM has been used to visualize the interaction of peptide-coated gold nanoparticles with bacteria, showing how these nanocarriers can deliver the peptide to the bacterial surface. unizar.es In some cases, TEM analysis has shown that peptides can cause the aggregation of DNA within the bacterial nucleoid. rsc.org Immunogold labeling with TEM has even been used to localize short antimicrobial peptides within bacterial cells, revealing their distribution and potential intracellular targets. nih.gov

Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology of cells. It has been powerfully applied to show the physical damage inflicted by esculentin peptides on bacteria. SEM images of Pseudomonas aeruginosa biofilms treated with Esculentin(1-21) revealed dose-dependent changes, including the formation of protrusions from the bacterial surface and the disintegration of the extracellular matrix. nih.govresearchgate.net Similarly, studies on C-terminally amidated esculentin-2 peptides against Staphylococcus aureus and Vibrio cholerae used SEM to visualize physical changes such as blebbing, elongation, and fusion of bacterial cells. nih.gov

Table 2: High-Resolution Microscopy in Esculentin Research

Technique Application in this compound Studies Key Findings from Analogues
TEM Visualization of internal cellular damage and peptide localization. Shows membrane disruption, cytoplasm leakage, and DNA aggregation. unizar.esnih.govrsc.org
SEM Observation of changes in bacterial surface morphology. Reveals blebbing, cell fusion, and disruption of biofilm matrix. nih.govresearchgate.netnih.gov

Cell-Based Assays and Primary Cell Culture Models for Functional Characterization

Cell-based assays are the workhorse of functional characterization, providing quantitative data on the biological activity of this compound against both microbial and mammalian cells.

Antimicrobial Activity Assays: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are standard assays used to quantify the potency of antimicrobial peptides. These are typically determined using broth microdilution methods against a panel of clinically relevant bacteria. asm.org

Cytotoxicity Assays: To assess the therapeutic potential of a peptide, its toxicity towards host cells must be evaluated. The MTT assay is a common colorimetric assay used to measure the metabolic activity of cells, which correlates with cell viability. pensoft.net This assay is frequently performed on various cell lines, such as the Vero cell line (kidney epithelial cells), to determine the peptide's cytotoxic profile. pensoft.netpensoft.net

Primary Cell Culture Models: For a more biologically relevant assessment of toxicity and activity, primary cell cultures are employed. These are cells isolated directly from tissues. For instance, primary cultures of bronchial epithelial cells grown at an air-liquid interface create a model that closely resembles the native tissue environment. nih.gov Such models have been used to test the effects of antimicrobial peptides on cell viability and function, providing a more accurate prediction of in vivo responses compared to immortalized cell lines. asm.orgnih.govasm.org

In Vivo Animal Models for Preclinical Evaluation of Biological Efficacy and Pharmacodynamics

Before any therapeutic agent can be considered for human use, it must be rigorously tested in animal models to evaluate its efficacy, safety, and pharmacodynamic properties.

Efficacy Models: Murine models of infection are commonly used to test the in vivo efficacy of antimicrobial peptides. For example, the efficacy of ECP-derived peptide analogues was tested in a murine acute infection model of Acinetobacter baumannii, where survival rates and reduction in tissue infection were key endpoints. mdpi.com Similarly, studies on Esculentin(1-21) have used mouse models of sepsis and pulmonary infection to demonstrate the peptide's ability to prolong survival. nih.gov

Pharmacodynamic and Toxicity Studies: Animal models are also crucial for studying the pharmacodynamics and potential toxicity of peptides. For instance, mice fed a high-fat diet can be used as a model for obesity and insulin (B600854) resistance to evaluate the effects of esculentin analogues on glucose tolerance and insulin secretion. researchgate.net Toxicity is assessed by observing the animals for any signs of distress and by analyzing organ tissues post-treatment. mdpi.com The selection of a relevant animal model and careful study design are critical for the interpretability and clinical relevance of the preclinical data. genscript.comeuropa.eu

"Omics" Approaches in this compound Research

"Omics" technologies provide a global view of the molecular changes that occur in a cell or organism in response to a substance like this compound.

Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell. Transcriptomic studies have been used to understand how bacteria respond to esculentin peptides. For example, analysis of Pseudomonas aeruginosa treated with an Esculentin-1a (B1576700) derivative revealed the downregulation of genes encoding the MexAB-OprM efflux pump, suggesting the peptide makes the bacteria more susceptible to conventional antibiotics by inhibiting this resistance mechanism. frontiersin.org In another study, transcriptomic analysis of Escherichia coli O157:H7 treated with a combination of an esculentin derivative and essential oils showed regulation of genes in the locus of enterocyte effacement (LEE) pathogenicity island. iss.it

Proteomics: Proteomics is the large-scale study of proteins. A combined proteomic and transcriptomic approach was used to study the effects of Esculentin 1-21 on Saccharomyces cerevisiae. nih.govcore.ac.ukresearchgate.net This revealed that the peptide caused the downregulation of enzymes in the glycolytic pathway and affected proteins involved in cell wall synthesis. nih.gov Differential proteomic analysis of P. aeruginosa also confirmed the decreased production of the MexAB-OprM efflux pump proteins following peptide treatment. frontiersin.org

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. While specific metabolomics studies on this compound are not widely reported, this approach is increasingly used to unravel the mechanisms of action of other antimicrobial peptides. nih.gov For example, metabolomic analysis of Listeria monocytogenes treated with the antimicrobial peptide Citrocin revealed significant changes in fatty acid and amino acid metabolic pathways, indicating membrane disruption and effects on energy metabolism. asm.org Similar approaches could provide deep insights into the metabolic perturbations caused by this compound in target pathogens. asm.orgbiorxiv.orgmdpi.com

Advanced Chromatographic and Mass Spectrometric Techniques for Peptide Analysis and Quantification

High-performance liquid chromatography and mass spectrometry are cornerstone techniques for the purification, identification, and quantification of peptides.

Advanced Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic or isolated peptides like this compound to a high degree. nih.govmdpi.com The purity of the peptide is typically verified using analytical RP-HPLC. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of peptides and for determining their amino acid sequence. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. For example, electrospray ionization-ion trap mass spectrometry (ESI-IT MS) was used to confirm the molecular weight of the peptide W-BP100. mdpi.com Tandem mass spectrometry (MS/MS) is employed for de novo sequencing of novel peptides and for confirming the identity of known peptides by fragmentation analysis. Furthermore, quantitative MS techniques, such as multiple reaction monitoring (MRM), can be used to directly measure the relative levels of specific proteins, like the efflux pump components in P. aeruginosa, in response to peptide treatment. frontiersin.org

Emerging Research Perspectives and Future Directions for Esculentin 2 Oa2

Addressing Contemporary Challenges in Peptide-Based Therapeutic Research and Development

The path from discovery to clinical application for peptide therapeutics like Esculentin-2-OA2 is fraught with challenges. While AMPs offer significant advantages, such as broad-spectrum activity and a lower propensity for inducing resistance, their inherent biochemical properties present considerable hurdles. farmaciajournal.comoup.com

Key challenges include:

Stability and Degradation: Natural peptides are often susceptible to degradation by proteases found in the body, which limits their bioavailability and therapeutic window. tandfonline.comfarmaciajournal.com Strategies to overcome this include chemical modifications, such as incorporating D-amino acids or cyclization, which can make the peptide backbone more resistant to enzymatic cleavage. news-medical.net

Cytotoxicity: The very mechanism that makes many AMPs effective—their ability to disrupt cell membranes—can also lead to toxicity against host cells, such as erythrocytes. tandfonline.comoup.com A critical area of research is to enhance the selectivity of these peptides for microbial membranes over mammalian ones.

Production Cost: The chemical synthesis of large peptides can be expensive, hindering large-scale production and commercial viability. oup.comfrontiersin.org This is a significant barrier to the widespread development of many promising AMPs. tandfonline.com

Regulatory Hurdles: The development of peptide-based drugs involves a stringent regulatory environment, requiring extensive preclinical and clinical data to ensure safety and efficacy. oup.comresearchgate.net

ChallengeDescriptionPotential Mitigation Strategy for this compoundReference
Low Metabolic StabilitySusceptibility to degradation by proteases in the bloodstream and gastrointestinal tract, leading to a short half-life.Introduction of D-amino acids, backbone cyclization, or conjugation with protective molecules like polyethylene (B3416737) glycol (PEGylation). tandfonline.comfarmaciajournal.comnews-medical.net
Potential CytotoxicityThe amphipathic nature of AMPs can cause damage to mammalian cell membranes, leading to off-target toxicity.Amino acid substitutions to optimize the charge and hydrophobicity, enhancing selectivity for bacterial membranes. tandfonline.comoup.com
High Production CostSolid-phase chemical synthesis is costly for large-scale production compared to conventional small-molecule antibiotics.Development of recombinant expression systems (biosynthetic engineering) in hosts like E. coli or yeast for more cost-effective manufacturing. farmaciajournal.comfrontiersin.org
Delivery and BioavailabilityPeptides are often poorly absorbed and have limited ability to cross biological membranes, making oral administration difficult.Development of novel drug delivery systems (e.g., nanoparticles, liposomes) or formulation for topical or targeted administration. farmaciajournal.comijpsjournal.com

Identification and Validation of Novel Biological Targets and Signaling Pathways

While the primary mechanism of action for many frog skin AMPs is the permeabilization and disruption of microbial cell membranes, research indicates that their functions are often more complex. imrpress.com Peptides in the esculentin (B142307) family may also interact with intracellular targets or modulate host immune responses. imrpress.comnih.gov For instance, Esculentin-2CHa has been shown to stimulate the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) from lymphoid cells. nih.gov

Future research on this compound should aim to:

Elucidate Membrane Interaction: Investigate the precise mechanism of membrane disruption, determining if it forms discrete pores, causes widespread destabilization, or follows a different model.

Identify Intracellular Targets: Determine if this compound, once it has breached the cell membrane, interacts with intracellular components such as DNA, ribosomes, or essential enzymes to inhibit cellular processes. imrpress.com

Explore Immunomodulatory Effects: Validate whether this compound shares the immunomodulatory properties of other esculentins, which could be highly beneficial in a therapeutic context by both fighting the pathogen directly and orchestrating the host's immune response. nih.gov

Investigate Novel Pathways: Research on other AMPs has identified unconventional targets, such as the bacterial stress response or quorum sensing pathways that regulate virulence. asm.org Exploring these possibilities for this compound could reveal new applications. For example, some peptides inhibit biofilm formation, a key factor in chronic and resistant infections. oup.com

Potential Target/PathwayMechanism of ActionRelevance to this compoundReference
Bacterial Cell MembraneDirect permeabilization or disruption via electrostatic and hydrophobic interactions, leading to leakage of cellular contents and cell death.This is the most common mechanism for AMPs and is highly likely for this compound. imrpress.com
Intracellular ComponentsInhibition of DNA, RNA, or protein synthesis after translocating across the cell membrane.A secondary mechanism that could contribute to its overall potency and reduce the likelihood of resistance. imrpress.com
Host Immune ModulationStimulation or suppression of cytokine release (e.g., IL-10, TNF-α) to manage inflammation and coordinate the immune response.Other esculentins exhibit this property, suggesting a high probability for this compound. nih.gov
Biofilm FormationInhibition of bacterial attachment, disruption of the biofilm matrix, or interference with quorum sensing signals.A critical therapeutic area, as biofilms are notoriously resistant to conventional antibiotics. oup.comasm.org

Rational Design of Multi-Functional this compound Analogues with Synergistic Activities

Rational design involves modifying the peptide's amino acid sequence to enhance desired properties and reduce undesirable ones. nih.gov By creating analogues of this compound, researchers can aim for multi-functionality—for example, a peptide that is not only antimicrobial but also possesses anti-inflammatory or wound-healing properties.

Key strategies for designing analogues include:

Truncation: Shortening the peptide to its minimal active sequence can reduce synthesis costs and sometimes improve its therapeutic index. nih.gov Studies on Esculentin-2CHa showed that removing a C-terminal domain altered its cytotoxicity, demonstrating the importance of specific regions. nih.gov

Amino Acid Substitution: Replacing specific amino acids can increase cationicity (improving affinity for negatively charged bacterial membranes), optimize hydrophobicity, or enhance stability. nih.gov For example, substituting certain residues with their D-amino acid counterparts can confer resistance to proteases. nih.gov

Hybridization: Combining the active domains of this compound with sequences from other peptides could create hybrid molecules with novel or synergistic activities.

Lipidation: Attaching a fatty acid chain to the peptide can enhance its interaction with membranes and improve its pharmacokinetic profile. nih.gov

The goal is to develop analogues with synergistic activities, where the combined effects are greater than the sum of their individual parts. This could involve combining direct antimicrobial action with the disruption of bacterial signaling or with modulation of the host's immune response.

Computational Modeling and Simulation in Peptide Design and Mechanistic Prediction

Computational tools are becoming indispensable in peptide research, allowing for the rapid and cost-effective screening of potential analogues before undertaking expensive and time-consuming laboratory synthesis. unist.hr

For this compound, computational approaches can be used to:

Predict Structure and Activity (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new analogues based on their physicochemical properties, helping to guide the design process. unist.hr

Simulate Peptide-Membrane Interactions: Molecular dynamics simulations can model how this compound and its analogues interact with bacterial and mammalian cell membranes at an atomic level. This can provide crucial insights into its mechanism of action and help in designing peptides with higher selectivity.

Homology Modeling: The structure of this compound can be predicted by comparing its sequence to other peptides with known structures, providing a starting point for rational design and simulation studies. science.gov

Virtual Screening: Large libraries of potential peptide analogues can be computationally screened for desired properties, such as binding affinity to a specific target or optimal amphipathicity.

These in silico methods accelerate the development cycle, reduce reliance on trial-and-error, and enable a more targeted approach to creating optimized therapeutic peptides. nih.gov

Prospects for Biosynthetic Engineering and Optimized Production of this compound

One of the most significant barriers to the clinical use of peptides is the high cost of chemical synthesis. imrpress.com Biosynthetic engineering offers a promising alternative for large-scale, cost-effective production. This involves introducing the gene encoding this compound into a microbial host, such as Escherichia coli or yeast, and optimizing its expression.

The process typically involves:

Gene Synthesis and Cloning: The DNA sequence for this compound is synthesized and inserted into an expression plasmid.

Host Selection and Engineering: A suitable host organism is chosen and may be genetically modified to enhance peptide production and prevent its degradation. For example, metabolic engineering can be used to increase the supply of precursor amino acids. nih.govnih.gov

Fermentation and Optimization: The engineered microbes are grown in large-scale fermenters under optimized conditions (e.g., temperature, pH, nutrient supply) to maximize the yield of the peptide.

Purification: The expressed peptide is then purified from the cell culture using standard chromatography techniques.

Successfully developing a biosynthetic production platform for this compound would be a critical step in making it a commercially viable therapeutic agent, overcoming the economic limitations that have stalled the development of many other promising antimicrobial peptides.

Q & A

Q. What established protocols are recommended for isolating and purifying Esculentin-2-OA2 from natural sources?

Methodological Answer :

  • Extraction : Use tissue homogenization of Pelophylax esculentus skin secretions with acidic methanol (pH 2–3), followed by centrifugation to remove debris .
  • Purification : Sequential chromatography (e.g., reverse-phase HPLC with C18 columns, ion-exchange chromatography) to isolate the peptide. Validate purity via MALDI-TOF mass spectrometry (mass range: ~3–4 kDa) and Edman degradation for N-terminal sequencing .
  • Critical Controls : Include lyophilization stability tests and protease inhibitor cocktails to prevent degradation during extraction .

Q. What analytical techniques are essential for characterizing this compound’s structural and functional properties?

Methodological Answer :

  • Structural Analysis : Circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helical content in membrane-mimetic environments like SDS micelles) .
  • Functional Assays : Minimal inhibitory concentration (MIC) assays against Gram-negative bacteria (e.g., E. coli ATCC 25922) with broth microdilution methods. Include hemolysis assays on mammalian erythrocytes to evaluate selectivity .
  • Data Validation : Triplicate experiments with statistical analysis (e.g., ANOVA) to confirm reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across bacterial models?

Methodological Answer :

  • Hypothesis Testing : Design comparative assays using isogenic bacterial strains (e.g., LPS-deficient mutants) to isolate peptide interactions with specific membrane components .
  • Advanced Imaging : Employ cryo-electron microscopy or fluorescence anisotropy to visualize membrane disruption dynamics .
  • Data Triangulation : Cross-reference findings with transcriptomic data (RNA-seq) from treated bacteria to identify dysregulated pathways (e.g., osmotic stress response) .

Q. What experimental strategies optimize in silico modeling of this compound’s interactions with host cell membranes?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER with lipid bilayer models (e.g., POPC:POPG 3:1) to predict binding free energy and insertion depth. Validate with experimental surface plasmon resonance (SPR) data .
  • Limitations Mitigation : Account for force field inaccuracies by calibrating simulations with experimental CD spectra of peptide-lipid interactions .
  • Collaborative Workflow : Integrate computational predictions with mutational analysis (e.g., alanine scanning) to identify critical residues for activity .

Q. How should researchers address discrepancies in cytotoxicity profiles of this compound across cell lines?

Methodological Answer :

  • Variable Standardization : Control for cell culture conditions (e.g., serum concentration, passage number) and use multiple viability assays (MTT, LDH release, live/dead staining) .
  • Mechanistic Follow-Up : Perform flow cytometry to distinguish apoptosis vs. necrosis and quantify mitochondrial membrane potential (ΔΨm) changes .
  • Meta-Analysis : Compare datasets across published studies using PRISMA guidelines to identify confounding factors (e.g., peptide batch variability) .

Q. What methodologies are recommended for investigating this compound’s structure-activity relationships (SAR)?

Methodological Answer :

  • Systematic Mutagenesis : Synthesize analogs with single-residue substitutions (e.g., Gly→D-amino acids) to assess contributions to helicity and antimicrobial activity .
  • Biophysical Profiling : Pair MD simulations with synchrotron radiation CD (SRCD) to resolve conformational changes under physiological conditions .
  • Data Integration : Use multivariate analysis (PCA) to correlate structural parameters (e.g., hydrophobicity, charge) with bioactivity .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw MIC values, standard deviations, and p-values in supplementary materials. Highlight processed data (e.g., dose-response curves) in main text .
  • Ethical Reporting : Disclose peptide synthesis vendors, purity grades, and batch numbers to enable replication .
  • Conflict Resolution : Pre-register hypotheses on platforms like Open Science Framework to mitigate confirmation bias .

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